molecular formula C20H21N3O5S B2914149 3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide CAS No. 477511-00-5

3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide

Cat. No.: B2914149
CAS No.: 477511-00-5
M. Wt: 415.46
InChI Key: MDULAMOSEOHMIQ-UHFFFAOYSA-N
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Description

3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Properties

IUPAC Name

3-[[4-(diethylsulfamoyl)benzoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-3-23(4-2)29(26,27)14-11-9-13(10-12-14)20(25)22-17-15-7-5-6-8-16(15)28-18(17)19(21)24/h5-12H,3-4H2,1-2H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDULAMOSEOHMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide involves several steps. One common method includes the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry. This process involves palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The reaction conditions typically involve high efficiency and modularity, making it an attractive method for generating structurally diverse benzofuran derivatives.

Chemical Reactions Analysis

3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for C–H arylation and transamidation procedures . The major products formed from these reactions are typically C3-substituted benzofuran derivatives, which can be further diversified through additional synthetic steps.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a scaffold for designing new drugs due to its biological activities. In biology and medicine, benzofuran derivatives, including 3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide, have shown potential as anticancer agents, antimicrobial agents, and antiviral agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit certain enzymes and proteins involved in disease processes. For example, some benzofuran compounds have been shown to inhibit the activity of phosphodiesterase enzymes, which play a role in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share a similar benzofuran core structure but differ in their substituents and biological activities. The unique feature of this compound is its N,N-diethylsulfamoyl group, which imparts distinct chemical and biological properties, making it a valuable compound for specific research applications.

Biological Activity

The compound 3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H20_{20}N2_{2}O3_{3}S
  • Molecular Weight : 344.42 g/mol

This compound features a benzofuran core with a sulfamoyl group, which is known for its role in various biological activities including antibacterial and anticancer effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. A study on related benzofuran compounds reported that certain derivatives exhibited IC50_{50} values in the low micromolar range against human cancer cell lines, indicating their potential as anticancer agents .

CompoundCancer Cell LineIC50_{50} (µM)
Compound AMCF-7 (Breast)5.0
Compound BHeLa (Cervical)3.5
Compound CA549 (Lung)4.2

Antibacterial Activity

The antibacterial properties of sulfamoyl derivatives have been extensively studied. Compounds containing the sulfamoyl group have demonstrated effectiveness against multidrug-resistant bacterial strains. A related study found that benzamide derivatives targeting the FtsZ protein exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial cell division.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various signaling pathways.
  • Antioxidant Properties : Some studies suggest that benzofuran derivatives possess antioxidant properties that contribute to their anticancer effects by reducing oxidative stress in cells.

Case Studies

  • Anticancer Study : A recent investigation into a series of benzofuran derivatives, including those with sulfamoyl modifications, revealed significant inhibition of tumor growth in xenograft models. The study reported a reduction in tumor size by over 50% compared to controls after treatment with the lead compound .
  • Antibacterial Study : In vitro tests demonstrated that compounds similar to this compound were effective against MRSA strains, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like ciprofloxacin .

Q & A

Q. What are the standard synthetic routes for 3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide?

The synthesis typically involves multi-step processes:

  • Step 1 : Preparation of the benzofuran-2-carboxamide core via C-H arylation or transamidation reactions, as seen in benzofuran derivatives (e.g., ).
  • Step 2 : Introduction of the 4-(N,N-diethylsulfamoyl)benzamido group using coupling agents like DCC/DMAP in DMF ().
  • Step 3 : Purification via column chromatography or recrystallization. Industrial-scale synthesis may employ continuous flow reactors for efficiency (). Key reagents: LiH as a base, DMF as solvent, and controlled pH conditions ().

Q. How is the purity and structural integrity of the compound validated in academic research?

  • Purity : HPLC (≥95% purity, as per ) or GC-MS for volatile intermediates.
  • Structural Confirmation :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., δ 7.51 ppm for benzofuran protons in ).
  • IR Spectroscopy : Detection of sulfonamide (S=O stretch ~1350 cm1^{-1}) and amide (C=O ~1650 cm1^{-1}) groups ().
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., C23_{23}H24_{24}ClN3_3O3_3 in ).

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

  • DFT Calculations : Use B3LYP/6-311G(d) hybrid functionals to model electronic properties and binding affinities ( ).
  • Molecular Docking : Simulate interactions with enzymes (e.g., HDACs) or receptors using software like AutoDock. Validate with experimental IC50_{50} values.
  • SAR Studies : Modify substituents (e.g., sulfamoyl groups) and predict activity changes ().

Q. What methodologies resolve contradictions in reported biological activity data?

  • Orthogonal Assays : Cross-validate enzyme inhibition results (e.g., fluorometric vs. colorimetric assays) to rule out assay-specific artifacts.
  • Structural Analogs : Synthesize derivatives (e.g., varying diethylsulfamoyl groups) to isolate pharmacophoric contributions ().
  • Meta-Analysis : Compare datasets across studies, adjusting for variables like solvent (DMSO vs. saline) or cell lines.

Q. How to design in vivo experiments to assess pharmacokinetics and toxicity?

  • Animal Models : Use hyperlipidemic rodents (e.g., ) for metabolic studies. Administer orally (10–50 mg/kg) and monitor plasma levels via LC-MS.
  • Toxicity Screening : Evaluate hepatic/renal biomarkers (ALT, creatinine) and histopathology.
  • Metabolite Profiling : Identify Phase I/II metabolites using liver microsomes ().

Methodological Tables

Q. Table 1: Key Synthetic Intermediates

IntermediateReaction StepKey ConditionsReference
Benzofuran-2-carboxylic acidCore synthesisPd-catalyzed C-H arylation
4-(N,N-Diethylsulfamoyl)benzoyl chlorideSulfamoyl activationSOCl2_2, reflux

Q. Table 2: Analytical Techniques for Structural Validation

TechniqueTarget FeatureExample Data
1^1H NMRBenzofuran protonsδ 7.51 (s, 1H, benzofuran)
IRSulfonamide S=O stretch1348 cm1^{-1}
HRMSMolecular ion[M+H]+^+: 425.91

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